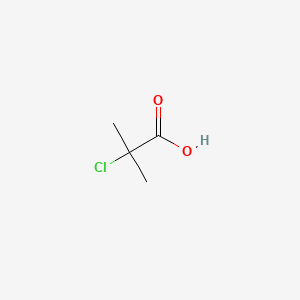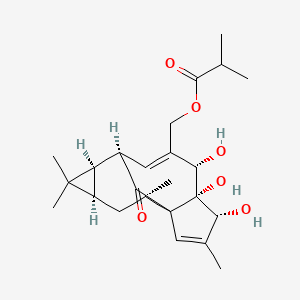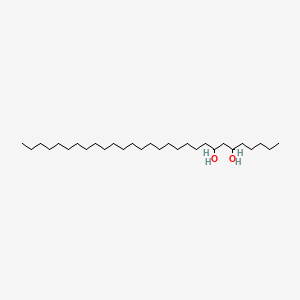
2-氯-2-甲基丙酸
描述
2-Chloro-2-methylpropanoic acid, also known as 2-Chloro-2-methylpropanoic acid, is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗菌剂合成
2-氯-2-甲基丙酸在抗菌剂的合成中具有潜在的应用。 它的结构可以被整合到具有抗菌和抗真菌活性的更大分子中,有助于开发新的抗生素和抗真菌剂来对抗耐药菌株 .
农业:杀虫剂开发
在农业中,该化合物可用于开发新型杀虫剂。 它的氯化甲基可能干扰害虫的生命周期,为更有效且可能对环境危害更小的新型杀虫剂提供化学基础 .
材料科学:聚合物生产
该酸可以作为聚合物生产中的单体。 它形成酯的能力使其成为创造具有独特性能的专用聚合物的候选者,例如提高抗降解性或定制柔韧性 .
工业化学:化学中间体
在工业上,2-氯-2-甲基丙酸用作合成其他化学品的中间体。 它可以通过各种化学反应转化为溶剂、添加剂或制造过程中必不可少的其他化合物 .
环境科学:污染修复
该化合物可用于环境科学的污染修复策略。 它的化学性质可用于中和或分解受污染土壤或水源中的有毒物质 .
生物化学:酶抑制研究
在生物化学中,2-氯-2-甲基丙酸可用于酶抑制研究。 通过与酶活性位点相互作用,它可以帮助理解酶作用机制以及酶抑制剂的设计 .
作用机制
Target of Action
2-Chloro-2-methylpropanoic acid, also known as 2-chloroisobutyric acid, is a chlorinated carboxylic acid
Mode of Action
It’s known that this compound can undergo nucleophilic substitution reactions . In such reactions, a nucleophile, or electron-rich species, attacks the electrophilic carbon of the alkyl group to give a substituted product . This type of reaction is common for functional groups in saturated alkyl compounds .
Action Environment
The action, efficacy, and stability of 2-chloro-2-methylpropanoic acid can be influenced by various environmental factors. These include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound’s reactivity in nucleophilic substitution reactions may be affected by the concentration of the nucleophile and the temperature of the reaction .
生化分析
Biochemical Properties
2-Chloro-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound. Additionally, 2-Chloro-2-methylpropanoic acid can form esters and amides, which are important in the synthesis of pharmaceuticals and agrochemicals .
Cellular Effects
The effects of 2-Chloro-2-methylpropanoic acid on cellular processes are diverse. It can influence cell signaling pathways by interacting with specific receptors and enzymes involved in signal transduction. This compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, 2-Chloro-2-methylpropanoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Chloro-2-methylpropanoic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of their natural substrates. Additionally, 2-Chloro-2-methylpropanoic acid can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-2-methylpropanoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Chloro-2-methylpropanoic acid can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Chloro-2-methylpropanoic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 2-Chloro-2-methylpropanoic acid can be toxic, leading to adverse effects such as liver damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound exhibits different effects at varying concentrations .
Metabolic Pathways
2-Chloro-2-methylpropanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound can also interact with cofactors such as NADH and FADH2, playing a role in redox reactions and energy production .
Transport and Distribution
Within cells and tissues, 2-Chloro-2-methylpropanoic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with other biomolecules. This localization can affect its activity and function, influencing cellular processes .
Subcellular Localization
The subcellular localization of 2-Chloro-2-methylpropanoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound can be localized to the mitochondria, where it can participate in metabolic reactions and influence energy production. Additionally, 2-Chloro-2-methylpropanoic acid can interact with nuclear proteins, affecting gene expression and cellular responses .
属性
IUPAC Name |
2-chloro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCXCBCDXVFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208125 | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-58-1 | |
| Record name | 2-Chloro-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA5DA6ETV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1222404.png)
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
